molecular formula C33H51N3O8S2 B8208782 Nelfinavir mesylate hydrate

Nelfinavir mesylate hydrate

Cat. No.: B8208782
M. Wt: 681.9 g/mol
InChI Key: QUWWBORDPJHOJO-GZDSSZIUSA-N
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Description

Historical Context of Nelfinavir (B1663628) Discovery and Development within HIV Protease Inhibitor Research

The discovery of nelfinavir is rooted in the urgent need for effective treatments against the human immunodeficiency virus (HIV) in the late 20th century. Following the identification of HIV as the causative agent of AIDS, research efforts were heavily focused on targeting viral enzymes essential for its replication. One of the most critical targets was the HIV protease, an enzyme responsible for cleaving viral polyproteins into functional proteins, a necessary step for the maturation of infectious virions. wikipedia.orgspandidos-publications.com

The development of protease inhibitors (PIs) marked a turning point in HIV therapy. The first PI, saquinavir (B1662171), was approved in 1995, followed swiftly by ritonavir (B1064) and indinavir (B1671876) in 1996. wikipedia.org Nelfinavir, developed by Agouron Pharmaceuticals, was approved by the US Food and Drug Administration (FDA) in March 1997. wikipedia.orgspandidos-publications.com It was distinguished as a nonpeptidic protease inhibitor, a feature that contributed to its oral bioavailability. wikipedia.orgacs.org The design of nelfinavir was a result of iterative, structure-based drug design, utilizing X-ray crystallography of the HIV-1 protease to optimize inhibitor binding. wikipedia.orgacs.org Its unique structure includes a novel 2-methyl-3-hydroxybenzamide group. wikipedia.org Nelfinavir proved to be a potent inhibitor of both HIV-1 and HIV-2 proteases. wikipedia.orgspandidos-publications.com

Nelfinavir Mesylate Hydrate (B1144303): Significance in Preclinical and Mechanistic Studies

The significance of nelfinavir mesylate hydrate in preclinical research extends far beyond its initial application in HIV. A pivotal discovery was its potent anticancer activity, first demonstrated in a landmark 2007 study by Gills et al. mdpi.comencyclopedia.pub This opened a new chapter for nelfinavir, positioning it as a lead compound for drug repurposing in oncology. mdpi.comencyclopedia.pub

Preclinical studies have revealed that nelfinavir exerts its anticancer effects through multiple mechanisms. A primary area of investigation has been its ability to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently overactive in many cancers. plos.orgoncotarget.com This inhibition is thought to be a key contributor to its antitumor properties. encyclopedia.pubplos.org Furthermore, nelfinavir has been shown to induce endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), leading to cancer cell death (apoptosis). wikipedia.orgmdpi.comhaematologica.org Other identified mechanisms include the induction of autophagy, inhibition of the proteasome, and the generation of reactive oxygen species (ROS) in cancer cells. mdpi.complos.org

The compound's ability to target multiple cellular pathways makes it a subject of great interest for understanding the complex biology of cancer and for developing novel therapeutic strategies. plos.orgaacrjournals.org

Overview of Key Academic and Research Areas Investigated for this compound

Academic research on this compound is diverse and expanding. Key areas of investigation include:

Oncology: A significant body of research focuses on nelfinavir's potential as an anticancer agent. wikipedia.orgmdpi.com It has been studied in various cancer types, including breast cancer, small-cell lung cancer, and multiple myeloma. haematologica.orgplos.orgiiarjournals.org Clinical trials have been conducted to evaluate its efficacy and safety in cancer patients, both as a monotherapy and in combination with chemotherapy and radiotherapy. wikipedia.orgspandidos-publications.comencyclopedia.pub

Broad-Spectrum Antiviral Activity: Beyond HIV, researchers are exploring nelfinavir's activity against other viruses. Studies have indicated its potential to inhibit herpesviruses, such as herpes simplex virus 1 (HSV-1). nih.gov There is also research into its activity against other viruses like dengue virus and chikungunya virus. rsc.orgresearchgate.net

Parasitic Diseases: Emerging research has identified nelfinavir as a potential treatment for parasitic diseases like echinococcosis, caused by the tapeworm Echinococcus multilocularis. nih.gov Studies suggest it targets a key protein in the parasite. nih.gov

Mechanistic Insights and Drug Repurposing: A major focus of academic research is to further elucidate the molecular mechanisms underlying nelfinavir's diverse biological activities. plos.orgaacrjournals.org This includes identifying its off-target effects and understanding how it modulates various cellular signaling pathways. plos.org This knowledge is crucial for its potential repurposing for new therapeutic indications. mdpi.com

The following table provides a summary of key research findings for this compound:

Interactive Data Table: Research Findings on this compound
Research Area Key Findings References
HIV Treatment Potent inhibitor of HIV-1 and HIV-2 proteases. wikipedia.orgspandidos-publications.comdrugbank.com
Nonpeptidic structure contributes to oral bioavailability. wikipedia.orgacs.org
Oncology Inhibits the PI3K/Akt/mTOR signaling pathway. plos.orgoncotarget.comnih.gov
Induces endoplasmic reticulum stress and the unfolded protein response. wikipedia.orgmdpi.comhaematologica.org
Shows antitumor activity in various cancer models including breast, lung, and multiple myeloma. haematologica.orgplos.orgiiarjournals.org
Under investigation in clinical trials for cancer treatment. wikipedia.orgspandidos-publications.comencyclopedia.pub
Broad-Spectrum Antiviral Demonstrates inhibitory activity against herpes simplex virus 1 (HSV-1). nih.gov
Investigated for potential activity against dengue and chikungunya viruses. rsc.orgresearchgate.net

| Antiparasitic | Shows efficacy against Echinococcus multilocularis in preclinical models. | nih.gov |

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4aS,8aS)-N-tert-butyl-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide;methanesulfonic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H45N3O4S.CH4O3S.H2O/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-40-24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4;1-5(2,3)4;/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39);1H3,(H,2,3,4);1H2/t22-,23+,26-,27-,29+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWWBORDPJHOJO-GZDSSZIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O.CS(=O)(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1O)C(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)C)O.CS(=O)(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H51N3O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2033736
Record name Nelfinavir mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2033736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

681.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159989-65-8
Record name Nelfinavir mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2033736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Chemistry and Structural Characterization for Research of Nelfinavir Mesylate Hydrate

Methodologies for Nelfinavir (B1663628) and Analog Synthesis for Research Purposes

The synthesis of nelfinavir and its analogs for research is a complex process that often requires stereoselective strategies to obtain the desired biologically active isomers. Researchers have developed various methodologies to build the core structure and introduce modifications for structure-activity relationship (SAR) studies.

A key challenge in nelfinavir synthesis is the precise control of its multiple stereocenters. One approach describes a stereoselective synthesis where a key step involves the diastereoselective Michael addition of ammonia (B1221849) to a sulfoxide (B87167) derived from (R)-glyceraldehyde acetonide. researchgate.net Another versatile method utilizes an inexpensive chiral starting material, a carbohydrate, to construct the molecule, ensuring the correct stereochemistry is achieved through a three-step route. diva-portal.org The stereochemistry of newly synthesized analogs is often confirmed through stereospecific synthesis from commercially available chiral precursors, such as (S)-2-oxiranylmethyl m-nitrobenzenesulfonate. nih.gov

The synthesis of analogs is crucial for research, particularly for SAR studies. In one study, a panel of 57 nelfinavir analogs was synthesized to investigate how structural changes affect biological activity. researchgate.net Other research efforts focus on creating hybrid molecules by combining structural motifs from nelfinavir and another protease inhibitor, amprenavir. nih.gov Prodrugs of nelfinavir have also been synthesized by conjugating amino acids like L-leucine and L-phenylalanine to the parent molecule, aiming to improve its pharmacological properties. rsc.org

Furthermore, to probe its molecular targets and mechanisms of action, specialized research tools like photoreactive nelfinavir-mimetic probes have been designed and synthesized. aacrjournals.org These probes help identify direct binding partners of the drug within cells. For instance, a modification at the C(18) position with a hydrophobic aliphatic moiety was used to create an inactivated control molecule for research experiments. aacrjournals.org

Structural Elucidation and Conformational Analysis of Nelfinavir Mesylate Hydrate (B1144303)

The three-dimensional structure and conformational flexibility of nelfinavir are critical to its function as a protease inhibitor. These characteristics are elucidated using a combination of experimental techniques and computational modeling. Nelfinavir mesylate is the methanesulfonate (B1217627) salt form of nelfinavir, prepared from equimolar amounts of nelfinavir and methanesulfonic acid. nih.gov

X-ray crystallography has been instrumental in revealing the binding mode of nelfinavir to the HIV-1 protease active site. uah.es These studies show that the inhibitor binds in an extended conformation. nih.govuah.es A key feature is the central hydroxyl group of the inhibitor, which is positioned between the two catalytic aspartic acid residues (Asp25 and Asp25') of the enzyme, mimicking the tetrahedral transition state of peptide bond hydrolysis. uah.esnih.gov

Computational methods, such as molecular dynamics (MD) simulations and Comparative Molecular Field Analysis (CoMFA), provide deeper insights into the molecule's dynamic behavior and interactions. plos.orgdiva-portal.org MD simulations have been used to study the conformational flexibility of the inhibitor and the protease, while CoMFA helps in understanding the electrostatic and steric effects that govern its binding affinity. nih.govscispace.com Binding free energy calculations, such as MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), are employed to estimate the binding affinity of nelfinavir to its targets. plos.orgscispace.com In one study, the binding site cavity volume of the wild-type HIV protease was calculated to be 1186.1 ų. scispace.com

Table 1: Chemical Identifiers for Nelfinavir Mesylate Hydrate
IdentifierValue
IUPAC Name(3S,4aS,8aS)-N-tert-butyl-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide;methanesulfonic acid nih.govpharmacompass.com
Empirical FormulaC₃₂H₄₅N₃O₄S · CH₃SO₃H · xH₂O sigmaaldrich.com
Molecular Weight663.89 g/mol (anhydrous basis) sigmaaldrich.com
InChIKeyNQHXCOAXSHGTIA-SKXNDZRYSA-N nih.govsigmaaldrich.com

Structure-Activity Relationship (SAR) Studies of Nelfinavir and its Derivatives in Preclinical Models

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of nelfinavir correlates with its biological activity and for designing more potent and specific derivatives. rroij.com These studies involve the systematic modification of the nelfinavir scaffold and the subsequent evaluation of the analogs in preclinical models. diva-portal.orgrroij.com

The central hydroxyethylamine isostere is a critical pharmacophore for nelfinavir's activity against HIV protease. nih.gov The central hydroxyl group is essential as it mimics the transition state of the natural substrate and forms crucial hydrogen bonds with the catalytic aspartate residues in the enzyme's active site. uah.esnih.gov Modifications to this group can lead to a loss of activity; for example, it has been suggested that modifying the central hydroxyl could create enough steric clash to disfavor binding. aacrjournals.org

SAR studies have explored various regions of the nelfinavir molecule:

P2/P2' Ligands: The moieties that interact with the S2/S2' pockets of the protease are critical for potency. The design of novel inhibitors has involved combining the core of nelfinavir with different P2/P2' ligands to optimize interactions. nih.govresearchgate.net

Prodrugs: The attachment of amino acids to nelfinavir has been explored to create prodrugs. The rate at which the active drug is released is crucial for antiviral activity. rsc.org For instance, L-leucine and L-phenylalanine prodrugs that rapidly release nelfinavir maintained activity, whereas more stable conjugates were inactive. rsc.org

Anticancer Activity: Nelfinavir also exhibits anticancer properties, which has prompted SAR studies aimed at optimizing this activity. aacrjournals.org The design of "next-generation nelfinavir-like compounds" focuses on enhancing antineoplastic effects and improving specificity. aacrjournals.org

Computational models like CoMFA are used to quantify the SAR, providing predictive models for the design of new inhibitors. nih.gov These models help rationalize the specific contributions of steric and electrostatic fields of the molecule to its binding affinity. nih.gov

Table 2: Summary of Selected Nelfinavir SAR Findings in Preclinical Research
Structural ModificationObserved Effect on ActivityReference
Combination of Nelfinavir and Amprenavir motifsResulted in derivatives with moderate to significant inhibitory activity against HIV-1 protease (e.g., IC₅₀ of 0.02 µM for the best compound). nih.gov nih.gov
Conjugation of L-leucine or L-phenylalanine (prodrug)Rapid hydrolysis to release active nelfinavir was crucial for anti-HIV activity. rsc.org rsc.org
Conjugation of L-tyrosine via a stable carbamate (B1207046) linker (prodrug)Compound was inactive, likely due to the slow release of the parent drug. rsc.org rsc.org
Modification of the central hydroxyl groupTheorized to cause steric clash and disfavor binding to the target's active site. aacrjournals.org aacrjournals.org

Stereochemical Considerations in this compound Research

Stereochemistry is a critical aspect of nelfinavir's chemistry and pharmacology. The molecule contains multiple chiral centers, and its biological activity is highly dependent on the specific three-dimensional arrangement of its atoms. The precise stereochemistry of nelfinavir is (3S,4aS,8aS) for the decahydroisoquinoline (B1345475) core and (2R,3R) for the side chain attached at position 2. nih.govpharmacompass.com

The synthesis of nelfinavir for research purposes must be stereoselective to produce the correct diastereomer. researchgate.net Synthetic strategies often employ chiral auxiliaries or start from optically active building blocks to control the stereochemical outcome. researchgate.netdiva-portal.org For example, a versatile synthesis has been developed from a carbohydrate chiral pool to ensure the desired stereochemistry in the final product. diva-portal.org The stereochemical integrity of newly synthesized analogs is a key quality control parameter, often verified by stereospecific synthesis routes and analytical techniques. nih.gov

The importance of stereochemistry is rooted in the highly specific, three-dimensional nature of the inhibitor's binding site on the HIV protease. nih.gov Only the correct enantiomer can achieve the optimal interactions with the amino acid residues in the active site. For related protease inhibitors like saquinavir (B1662171), it was found that a specific (S,S,S) stereochemistry was optimal for making the necessary hydrophobic contacts within the S1' pocket of the protease. nih.gov This high degree of stereochemical sensitivity is a hallmark of this class of inhibitors, and any research into nelfinavir or its analogs must rigorously control and consider the stereoisomeric form of the compounds being studied.

Molecular and Cellular Mechanisms of Action of Nelfinavir Mesylate Hydrate

Inhibition of HIV Protease by Nelfinavir (B1663628) Mesylate Hydrate (B1144303): Enzymatic Kinetics and Binding Affinities

Nelfinavir is a competitive inhibitor of HIV protease, an enzyme crucial for the lifecycle of the virus. drugbank.com It binds to the active site of the enzyme, preventing the cleavage of viral polyprotein precursors into functional proteins necessary for producing mature and infectious viral particles. drugbank.com The inhibition constant (Ki) of nelfinavir for HIV-1 protease is approximately 2 nM, indicating a high binding affinity. biorxiv.orgacs.org

Substrate Mimicry and Active Site Interactions

Developed through structure-based drug design, nelfinavir is a peptidomimetic compound that mimics the structure of the natural substrates of HIV protease. mdpi.comacs.org This mimicry allows it to bind tightly within the active site of the enzyme. researchgate.net The design of nelfinavir as a non-peptidic inhibitor was a strategic effort to enhance its oral bioavailability. acs.org

The interaction between nelfinavir and the HIV protease active site involves a network of hydrogen bonds. A critical interaction occurs between the 2-methyl-3-hydroxy benzamide (B126) group of nelfinavir and the side chain of the 30th amino acid residue of the protease. biorxiv.org However, mutations in the protease, such as D30N, can alter this hydrogen bond, leading to a weaker interaction and contributing to drug resistance. biorxiv.org

Conformational Changes Induced by Nelfinavir Binding to Protease

The binding of nelfinavir to the HIV protease induces conformational changes in the enzyme. chiba-u.jp The two flexible "flaps" that cover the active site close down over the bound inhibitor, a process that is essential for the enzyme's catalytic activity. plos.org In the wild-type protease, the active site appears to be pre-configured to accept nelfinavir with minimal changes. biorxiv.org However, in some drug-resistant mutant forms of the protease, such as D30N, minor conformational adjustments are necessary to accommodate the inhibitor. biorxiv.org These subtle changes can lead to a less optimal fit and reduced binding affinity, contributing to the mechanism of drug resistance. biorxiv.org Molecular dynamics simulations have shown that mutations like L90M can cause significant conformational changes in the flap region, leading to a distorted binding pocket. chiba-u.jp

Off-Target Interactions and Pleiotropic Effects of Nelfinavir Mesylate Hydrate in Non-HIV Contexts

Beyond its primary function as an HIV protease inhibitor, nelfinavir exhibits a wide range of "off-target" effects, interacting with various cellular components and pathways. These pleiotropic effects are the basis for its investigation as an anti-cancer agent. mdpi.comtandfonline.comnih.gov Nelfinavir's ability to modulate multiple cellular processes contributes to its broad-spectrum anti-cancer activity. mdpi.com

Modulation of Cellular Signaling Pathways (e.g., Akt, MAPK, JNK, NF-κB, mTOR)

Nelfinavir has been shown to interfere with several crucial cellular signaling pathways that are often dysregulated in cancer. dovepress.com

Akt Pathway: A significant body of research indicates that nelfinavir inhibits the Akt signaling pathway. tandfonline.comnih.govplos.org It can reduce the phosphorylation and activation of Akt, a key protein involved in cell survival and proliferation. plos.orgbiorxiv.org This inhibition can occur through various mechanisms, including the downregulation of growth factor receptor activation. nih.gov

MAPK, JNK, and NF-κB Pathways: Nelfinavir can also modulate other signaling pathways, including the MAPK, JNK, and NF-κB pathways. plos.orgresearchgate.net While some studies suggest nelfinavir has limited direct effects on NF-κB activation, it can reduce the phosphorylation of MAPKs. nih.govnih.govresearchgate.net The inhibition of these pathways can impact cell proliferation, inflammation, and survival. researchgate.net

mTOR Pathway: The mTOR pathway, a central regulator of cell growth and metabolism, is another target of nelfinavir. dovepress.com By inhibiting mTOR, nelfinavir can disrupt protein synthesis and cell growth. nih.gov

The following table summarizes the key signaling pathways modulated by nelfinavir and their downstream effects.

Signaling PathwayEffect of NelfinavirKey Downstream ConsequencesReferences
Akt Inhibition of phosphorylation and activationReduced cell survival and proliferation tandfonline.comnih.govplos.orgbiorxiv.org
MAPK Reduced phosphorylationDisruption of cell proliferation and inflammatory responses researchgate.netnih.govnih.govresearchgate.net
JNK ModulationImpact on cell stress and apoptosis researchgate.net
NF-κB Limited direct inhibition, but can be indirectly affectedModulation of inflammation and cell survival researchgate.netnih.govnih.govfrontiersin.org
mTOR InhibitionDisruption of protein synthesis and cell growth dovepress.comnih.gov

Interaction with Non-Protease Enzymes and Proteins (e.g., 20S Proteasome, Protein Kinases)

Nelfinavir's interactions are not limited to signaling pathways; it also directly engages with other cellular enzymes and proteins.

20S Proteasome: Nelfinavir has been shown to inhibit the chymotrypsin-like activity of the 20S proteasome. nih.govdovepress.comnih.gov This inhibition can lead to the accumulation of misfolded proteins, triggering cellular stress responses. nih.gov

Protein Kinases: Computational and experimental studies suggest that nelfinavir can inhibit multiple protein kinases. plos.org This broad-spectrum kinase inhibition may contribute significantly to its anti-cancer effects by targeting various points in cancer-related pathways. plos.org

This compound's Effects on Intracellular Processes

The molecular interactions of nelfinavir translate into profound effects on various intracellular processes, particularly those related to cellular stress and survival.

Endoplasmic Reticulum (ER) Stress: A hallmark of nelfinavir's action in cancer cells is the induction of endoplasmic reticulum (ER) stress. tandfonline.comdovepress.comnih.gov By inhibiting the proteasome and causing an accumulation of unfolded proteins, nelfinavir triggers the unfolded protein response (UPR). nih.govhaematologica.org This response is a cellular mechanism to cope with ER stress, but prolonged activation can lead to apoptosis (programmed cell death). nih.gov

Autophagy: Nelfinavir also induces autophagy, a cellular process of self-digestion that can have both pro-survival and pro-death roles. tandfonline.comnih.govdovepress.com The induction of autophagy by nelfinavir is linked to ER stress and the inhibition of the Akt/mTOR pathway. mdpi.comnih.gov In some contexts, autophagy may act as a compensatory survival mechanism, while in others, it can contribute to cell death. mdpi.com

Induction of Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR)

A universal mechanism associated with the anti-cancer effects of nelfinavir is the induction of stress within the endoplasmic reticulum (ER) and the subsequent activation of the unfolded protein response (UPR). biorxiv.org The ER is a critical organelle for protein folding and modification; an accumulation of misfolded proteins triggers the UPR, a signaling network aimed at restoring homeostasis but which can pivot to induce cell death if the stress is prolonged or severe.

Research has consistently shown that nelfinavir treatment leads to the upregulation of key UPR markers. In various cancer cell lines, including ovarian, renal, and non-small cell lung cancer (NSCLC), nelfinavir induces the expression of Glucose-Regulated Protein 78 (GRP78), also known as BiP, a master regulator of the UPR. biorxiv.orgnih.gov This upregulation is a hallmark of ER stress, as GRP78 is a chaperone that binds to unfolded proteins. nih.gov For instance, in ovarian cancer cells, nelfinavir treatment resulted in the formation of large, ER-derived vacuoles and the accumulation of GRP78 within these swollen membranes. nih.gov

Nelfinavir activates all three canonical branches of the UPR, mediated by the sensors IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like endoplasmic reticulum kinase), and ATF6 (Activating transcription factor 6).

IRE1α Pathway: Upon activation, IRE1α catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. oncotarget.com Studies in mouse embryonic fibroblasts (MEFs) with hyperactive mTORC1 signaling (Tsc2-/-) demonstrated that nelfinavir treatment significantly increases XBP1 splicing, indicating a high level of ER stress. oncotarget.comnih.gov

PERK Pathway: The PERK branch is also robustly activated by nelfinavir. This leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which attenuates global protein synthesis but selectively enhances the translation of certain mRNAs, such as that of Activating Transcription Factor 4 (ATF4). biorxiv.orgnih.gov ATF4, in turn, is a key transcription factor that upregulates genes involved in apoptosis, including C/EBP homologous protein (CHOP), also known as GADD153. oncotarget.comnih.gov In high-grade serous ovarian cancer (HGSOC) cells and Tsc2-deficient MEFs, nelfinavir treatment led to a time- and dose-dependent increase in ATF4 and CHOP. biorxiv.orgoncotarget.com

The induction of CHOP is a critical event, as it plays a central role in mediating ER stress-induced apoptosis. oncotarget.com Research in Tsc2-/- MEFs showed that nelfinavir exaggerated the already elevated basal levels of CHOP mRNA in these cells. nih.gov Similarly, in renal cancer cells, nelfinavir was shown to induce ER stress, contributing to its anti-neoplastic activity. nih.gov

Table 1: Effect of Nelfinavir on ER Stress and UPR Markers in Research Models

Marker Cell Line/Model Observed Effect Reference
GRP78 (BiP) Ovarian Cancer Cells Upregulation and accumulation in swollen ER membranes nih.gov
High-Grade Serous Ovarian Cancer (HGSOC) Cells Time-dependent increase biorxiv.org
CHOP (GADD153) Tsc2-/- MEFs Pronounced increase in mRNA expression nih.gov
High-Grade Serous Ovarian Cancer (HGSOC) Cells Time-dependent increase biorxiv.org
Tsc2-/- and Tsc2+/+ MEFs Enhanced mRNA expression oncotarget.com
XBP1 Splicing Tsc2-/- MEFs Predominant spliced form after treatment oncotarget.comnih.gov
ATF4 High-Grade Serous Ovarian Cancer (HGSOC) Cells Time-dependent increase biorxiv.org
Tsc2-/- and Tsc2+/+ MEFs Elevated protein levels oncotarget.com
Tsc2-/- MEFs Accumulation mediated by ER stress nih.gov
p-eIF2α Ovarian Cancer Cells Increased phosphorylation nih.gov
High-Grade Serous Ovarian Cancer (HGSOC) Cells Increased phosphorylation, leading to a proapoptotic environment biorxiv.org
IRE1α High-Grade Serous Ovarian Cancer (HGSOC) Cells Time-dependent increase biorxiv.org

Modulation of Autophagy and Apoptosis Pathways in Research Models

Nelfinavir exerts profound effects on cellular pathways governing survival and death, notably autophagy and apoptosis. researchgate.net Its ability to induce cell death is a key component of its anti-cancer activity.

Apoptosis: Nelfinavir induces caspase-dependent apoptosis in a variety of cancer models. medchemexpress.comresearchgate.net A critical step in this process is the activation of executioner caspases, such as caspase-3 and caspase-7. In multiple myeloma cell lines, nelfinavir activates the cleavage of caspase-3. medchemexpress.com In HGSOC cells, a time- and concentration-dependent increase in cleaved caspase-7 was observed following nelfinavir treatment. biorxiv.org This activation of executioner caspases is often linked to the ER stress response. The UPR, particularly through the induction of CHOP, can promote apoptosis by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. biorxiv.org Research has shown that nelfinavir treatment increases the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 in HGSOC cells, creating a pro-apoptotic environment. biorxiv.org The induction of apoptosis by nelfinavir has been confirmed in ovarian cancer cells and in cancer biopsies from patients with recurrent ovarian cancer. nih.gov

Autophagy: The role of autophagy in response to nelfinavir is complex and appears to be context-dependent. Autophagy is a catabolic process where cellular components are degraded and recycled, which can serve as a survival mechanism under stress but can also contribute to cell death. nih.gov Several studies report that nelfinavir induces autophagy. researchgate.netstressmarq.comcellsignal.jp In some models, this autophagic response is protective, and its inhibition can enhance nelfinavir-induced cell death. researchgate.net For example, in NSCLC cells, nelfinavir induced a form of caspase-independent cell death characterized by autophagy, and inhibiting autophagy increased the cell death rate. researchgate.net

However, other studies suggest that nelfinavir can impair autophagic flux. nih.gov In HGSOC cells, while nelfinavir treatment increased the levels of the autophagosome marker LC3-II, it did not enhance the degradation of autophagic cargo, suggesting an impairment of lysosomal function or autophagosome clearance rather than a complete induction of the autophagic cycle. nih.gov This impairment of lysosomal function can itself contribute to cytotoxicity. biorxiv.org Some research indicates that nelfinavir can prevent proper autophagic flux, which may contribute to the upregulation of compensatory autophagy. nih.gov

Table 2: Modulation of Apoptosis and Autophagy by Nelfinavir in Research Models

Pathway Marker/Process Cell Line/Model Observed Effect Reference
Apoptosis Caspase-3 Cleavage Multiple Myeloma Cells Activation medchemexpress.com
Caspase-7 Cleavage High-Grade Serous Ovarian Cancer (HGSOC) Cells Time- and dose-dependent increase biorxiv.org
Bax/Bcl-2 Ratio High-Grade Serous Ovarian Cancer (HGSOC) Cells Increased ratio, promoting a pro-apoptotic environment biorxiv.org
Annexin V Binding Ovarian Cancer Cells Increased, confirming apoptosis nih.gov
DNA Fragmentation Castration-Resistant Prostate Cancer (CRPC) Cells Increased when combined with other agents plos.org
Autophagy General Induction Multiple Cancer Cell Lines Stimulates autophagy researchgate.netstressmarq.comcellsignal.jp
Autophagic Flux High-Grade Serous Ovarian Cancer (HGSOC) Cells Impaired; increase in LC3-II without increased degradation nih.gov

Influence on Protein Synthesis and DNA Damage Responses

Nelfinavir also impacts two other fundamental cellular processes: protein synthesis and the response to DNA damage.

Protein Synthesis: The induction of ER stress and the activation of the PERK-eIF2α pathway by nelfinavir directly lead to a modulation of protein synthesis. biorxiv.org The phosphorylation of eIF2α results in a general attenuation of protein synthesis, which can conserve resources and prevent further accumulation of misfolded proteins. nih.gov However, this state also allows for the preferential translation of specific stress-response proteins like ATF4. biorxiv.orgnih.gov In HGSOC cells, nelfinavir treatment was associated with a long-term inhibition of protein synthesis, which correlated with cell death. biorxiv.org Interestingly, while short-term treatment did not abrogate protein synthesis, longer incubation periods did, concurrent with a pro-apoptotic shift signaled by increased phospho-eIF2α and ATF4. biorxiv.orgnih.gov Paradoxically, the ER stress-responsive proteins ATF4 and CHOP have also been linked to an increase in protein synthesis that can ultimately reduce cell survival, a mechanism potentially at play in Tsc2-deficient cells treated with nelfinavir. oncotarget.com

DNA Damage Response: Nelfinavir has been shown to induce DNA damage in cancer cells. biorxiv.orgnih.gov A key indicator of DNA double-strand breaks is the phosphorylation of the histone variant H2AX, forming γH2AX. In HGSOC cells, nelfinavir treatment led to a dose- and time-dependent increase in the phosphorylation of H2AX. biorxiv.orgnih.gov This DNA damage was associated with a reduction in survival and proliferation signals that are typically driven by the AKT and ERK pathways. biorxiv.org Nelfinavir has been observed to decrease the phosphorylation of AKT, a central kinase in cell survival pathways, in multiple myeloma and HGSOC cells. medchemexpress.comnih.gov By inhibiting pro-survival signaling and concurrently inducing DNA damage, nelfinavir creates a cellular state that is highly conducive to apoptosis. biorxiv.org

Table 3: Influence of Nelfinavir on Protein Synthesis and DNA Damage

Process Marker/Pathway Cell Line/Model Observed Effect Reference
Protein Synthesis Global Protein Synthesis High-Grade Serous Ovarian Cancer (HGSOC) Cells Long-term inhibition biorxiv.orgnih.gov
p-eIF2α High-Grade Serous Ovarian Cancer (HGSOC) Cells Increased phosphorylation, leading to translational attenuation biorxiv.org
ATF4 / CHOP Tsc2-deficient Cells Enhanced expression, potentially leading to increased protein synthesis burden and cell death oncotarget.com
DNA Damage Phosphorylation of H2AX (γH2AX) High-Grade Serous Ovarian Cancer (HGSOC) Cells Dose- and time-dependent increase, indicating DNA damage biorxiv.orgnih.gov
Hypodiploid DNA Content High-Grade Serous Ovarian Cancer (HGSOC) Cells Dose-dependent increase nih.gov
Survival Signaling AKT Phosphorylation Multiple Myeloma, HGSOC Cells Decreased phosphorylation, inhibiting survival signals medchemexpress.comnih.gov

Molecular Basis of Resistance to Nelfinavir Mesylate Hydrate

Mechanisms of HIV Protease Mutations Conferring Nelfinavir (B1663628) Resistance

Resistance to nelfinavir is conferred by mutations in the HIV-1 protease that directly or indirectly interfere with the binding of the inhibitor. plos.org These mutations can alter the shape of the substrate-binding cavity, diminishing the drug's ability to inhibit the enzyme's function, which is crucial for viral replication. plos.org The development of resistance is a complex process involving a balance between reduced drug susceptibility and the maintenance of the protease's ability to process its natural substrates, Gag and Gag-Pro-Pol. nih.gov

Several key mutations in the HIV-1 protease gene have been identified as being associated with nelfinavir resistance.

D30N: This is a major mutation uniquely selected by nelfinavir and is a primary pathway to high-level resistance. nih.govnih.govbiorxiv.org It is often one of the first mutations to appear in patients failing nelfinavir therapy. nih.govnih.gov Unlike many other primary PI resistance mutations, D30N generally does not confer broad cross-resistance to other protease inhibitors. nih.govbiorxiv.org In fact, it can sometimes increase susceptibility to other PIs like saquinavir (B1662171) and amprenavir, a phenomenon known as hypersusceptibility. scielo.br However, the presence of the D30N mutation can significantly reduce the protease's catalytic activity and viral fitness. nih.govbiorxiv.org

V77I: This is a non-active site secondary mutation that contributes to nelfinavir resistance, particularly in HIV-1 subtype B. nih.gov It is often found in combination with other primary and secondary mutations. nih.gov The V77I mutation is located near the "cheek sheet" of the protease and its presence can influence the conformational flexibility of the enzyme. nih.gov

L33F: This is a major, non-polymorphic mutation located in the active site of the protease. nih.gov It can reduce susceptibility to nelfinavir, especially when present with other mutations, and provides resistance against most other PIs except for indinavir (B1671876) and saquinavir. nih.gov

Other mutations such as L90M and N88D are also frequently observed in patients who have failed nelfinavir treatment. acs.orgnih.gov The L90M mutation represents an alternative evolutionary pathway to nelfinavir resistance from the D30N mutation. rcsb.org The N88D mutation can accompany D30N, and this combination can lead to significant resistance to nelfinavir. nih.gov

Table 1: Key Resistance-Associated Mutations to Nelfinavir Mesylate Hydrate (B1144303)

MutationTypeLocationImpact on NelfinavirCross-Resistance
D30N Major/PrimaryActive SiteHigh-level resistance. nih.govbiorxiv.orgGenerally does not confer cross-resistance; may cause hypersusceptibility to other PIs. biorxiv.orgscielo.br
V77I Minor/SecondaryNon-active SiteContributes to resistance, often with other mutations. nih.gov
L33F MajorActive SiteReduces susceptibility, especially with other mutations. nih.govConfers resistance to most PIs except indinavir and saquinavir. nih.gov
L90M Major/PrimaryNon-active SiteAlternative pathway to nelfinavir resistance. rcsb.org
N88D Minor/SecondaryNon-active SiteOften accompanies D30N to increase resistance. nih.gov

Structural studies have provided crucial insights into how resistance mutations affect nelfinavir binding.

The D30N mutation directly impacts a critical hydrogen bond between the 2-methyl-3-hydroxy benzamide (B126) group of nelfinavir and the side chain of the 30th residue of the protease. biorxiv.org In the wild-type enzyme, this is an ionic O-H···O interaction, but in the D30N mutant, it changes to an O-H···N or O···H-N hydrogen bond. biorxiv.org The loss of the strong electrostatic component of this interaction is believed to be a primary reason for the reduced binding affinity of nelfinavir and the resulting drug resistance. nih.govbiorxiv.org Molecular dynamics simulations have confirmed that the D30N mutation leads to the disappearance of the hydrogen bond between the m-phenol group of nelfinavir and the 30th residue. acs.orgnih.gov

The V77I mutation , although not in the active site, can still influence nelfinavir binding. nih.gov Studies have shown that a double mutant protease (V77I-L33F) has an increased binding site cavity volume, which may lead to decreased interaction between nelfinavir and the cavity residues, thus reducing binding affinity. nih.gov

The L90M mutation dramatically alters the conformation of the flap region of the protease, leading to an unfavorable distortion of the inhibitor's binding pocket, even though the 90th residue is distant from the flap region. acs.orgnih.gov

Interestingly, the combination of mutations can have complex structural effects. For instance, the crystal structure of a D30N/N88D double mutant in complex with nelfinavir did not show significant structural changes at the mutation sites compared to the wild-type protease. mdpi.com This suggests that the resistance mechanism can be subtle and may involve alterations in the dynamic ensemble of the protease structure. acs.org

Impact of Nelfinavir Resistance Mutations on Viral Fitness in Preclinical Models

The acquisition of drug resistance mutations often comes at a cost to the virus, a concept known as viral fitness. This refers to the virus's ability to replicate and produce infectious progeny.

The D30N mutation , while conferring high-level resistance to nelfinavir, also significantly impairs the catalytic activity of the protease and reduces viral fitness. nih.govbiorxiv.org This reduced replicative capacity is a major reason why the D30N mutation is not always the preferred resistance pathway, especially in certain HIV-1 subtypes. nih.gov For example, in HIV-1 subtype C, the D30N mutation has a more significant negative impact on viral fitness compared to subtype B, which may explain its lower prevalence in subtype C patients failing nelfinavir therapy. nih.gov

In contrast, viruses with the L90M mutation , another pathway for nelfinavir resistance, tend to be more fit than those with the D30N mutation, despite conferring a lower level of nelfinavir resistance. nih.gov This suggests a trade-off between the level of drug resistance and the maintenance of viral replication capacity.

Secondary mutations can sometimes compensate for the loss of fitness caused by primary resistance mutations. For instance, in strains with the N88S mutation (another mutation at position 88 linked to nelfinavir resistance), the addition of L63P and V77I mutations can partially restore the fitness lost due to N88S, while also increasing the level of nelfinavir resistance. asm.org

Table 2: Impact of Nelfinavir Resistance Mutations on Viral Fitness

Mutation(s)Impact on Nelfinavir ResistanceImpact on Viral Fitness
D30N High-level resistance. nih.govSignificantly reduced fitness and replication capacity. nih.govnih.gov
L90M Lower-level resistance compared to D30N. nih.govHigher fitness compared to D30N mutants. nih.gov
N88S Reduced susceptibility to nelfinavir. asm.orgReduced fitness and infectivity. asm.org
N88S + L63P + V77I Increased nelfinavir resistance compared to N88S alone. asm.orgPartially compensates for the loss of fitness caused by N88S. asm.org

Development of In Vitro Resistance Models for Nelfinavir Mesylate Hydrate Studies

To study the mechanisms of nelfinavir resistance and to evaluate the efficacy of new antiviral agents, various in vitro models have been developed. These models are crucial for understanding the genetic and phenotypic basis of resistance.

One common approach involves the use of recombinant viruses . In this method, specific mutations are introduced into the protease gene of a laboratory-adapted HIV-1 strain. nih.gov These engineered viruses can then be cultured in the presence of nelfinavir to determine the level of resistance conferred by the mutation(s) through phenotypic resistance assays. plos.org These assays measure the concentration of the drug required to inhibit viral replication by 50% (IC50). nih.gov

Cell-based assays are also widely used. These involve infecting cell lines, such as MT-4 cells, with either laboratory-adapted strains or clinical isolates of HIV-1. nih.gov The replication of the virus in the presence of varying concentrations of nelfinavir is then monitored, typically by measuring the production of the viral p24 antigen. nih.gov

More advanced techniques like proteome-wide affinity-purification and genome-wide CRISPR/Cas9-based screening are being employed to identify the molecular targets of nelfinavir and the genetic factors that influence sensitivity or resistance to the drug. ashpublications.org These unbiased approaches can provide a more comprehensive understanding of the drug's mechanism of action and resistance. ashpublications.org

Mechanistic Approaches to Overcome Nelfinavir Resistance

Overcoming nelfinavir resistance requires strategies that can either inhibit the mutant proteases or exploit the weaknesses of the resistant virus.

One approach is the structure-guided design of new protease inhibitors . By analyzing the crystal structures of nelfinavir-resistant proteases, researchers can design new inhibitors that can effectively bind to the altered active site. mdpi.com The goal is to develop inhibitors that are less susceptible to the effects of resistance mutations.

Another strategy involves targeting alternative pathways . For instance, nelfinavir has been shown to have off-target effects, including the induction of endoplasmic reticulum stress and the modulation of lipid metabolism. ashpublications.orgtocris.com These alternative mechanisms of action could potentially be exploited to treat infections with nelfinavir-resistant viruses, or in the context of drug repurposing for other diseases like cancer. ashpublications.orgaacrjournals.org

Furthermore, the observation that some nelfinavir resistance mutations, like D30N, can increase susceptibility to other PIs suggests that combination therapies could be strategically designed to manage resistance. scielo.br By using a combination of drugs with different resistance profiles, it may be possible to suppress the emergence of resistant variants.

Finally, approaches that aim to inhibit the ubiquitin-proteasome system or target alternative protein-degradation pathways are being explored as ways to overcome resistance to protease inhibitors in general, and these could potentially be applied to nelfinavir resistance as well. mdpi.com

Preclinical Pharmacology and Efficacy Studies of Nelfinavir Mesylate Hydrate

In Vitro Antiviral Efficacy against Various HIV Strains and Isolates

Nelfinavir (B1663628) mesylate demonstrates significant potency as an inhibitor of the HIV-1 protease, with a Ki value of 2 nM. wikipedia.org In cell-based assays, its antiviral activity is pronounced. For instance, in CEM-SS cells acutely infected with the HIV-1 RF strain, nelfinavir exhibited 50% effective concentrations (EC50) ranging from 31 to 43 nM. wikipedia.org Further studies have shown its efficacy against wild-type HIV-1 in MT-4 cells with an EC50 of 0.02 µM. wikipedia.org

The in vitro antiviral activity of nelfinavir has also been assessed against various viral pathogens, highlighting a broader potential spectrum of activity.

Virus StrainCell LineEC50 (µM)
SARS-CoV-2Vero E61.13

This table presents the half-maximal effective concentration (EC50) of Nelfinavir against a specific virus strain in a designated cell line.

Preclinical Pharmacokinetic Profiles of Nelfinavir Mesylate Hydrate (B1144303) in Animal Models

Preclinical studies in various animal models have been crucial in understanding the pharmacokinetic profile of nelfinavir. These studies have revealed good oral bioavailability across different species. For instance, the oral bioavailability was found to be 43% in fed rats, 47% in dogs, 17% in marmosets, and 26% in cynomolgus monkeys. wikipedia.org In rhesus macaques, a 200 mg/kg oral dose resulted in an average maximum plasma concentration (Cmax) of 3.20 µM, achieved at 5 hours post-dosing. nih.gov

Absorption and Distribution Studies in Rodent Models

In rodent models, nelfinavir is readily absorbed, particularly when administered with food. wikipedia.org Studies in rats have shown a lung-to-plasma concentration ratio of 3.24 at 4 hours after oral administration, indicating significant distribution to lung tissue. nih.gov This distribution is a key factor in its therapeutic effect in respiratory infections.

Efficacy Studies of Nelfinavir Mesylate Hydrate in Animal Models of Disease

The in vivo efficacy of nelfinavir has been evaluated in various animal models for different diseases. In a mouse model of HER2-positive breast cancer, nelfinavir was found to inhibit tumor growth. sciencedaily.com Furthermore, in a murine model of echinococcosis, oral administration of nelfinavir for 28 days resulted in a significant reduction in the parasite burden. drugbank.com

In a hamster model of SARS-CoV-2 infection, while nelfinavir did not reduce viral load, it led to a substantial improvement in lung pathology. mdpi.com Similarly, in rhesus macaques prophylactically treated with nelfinavir and subsequently infected with SARS-CoV-2, there was a significant reduction in viral loads in nasal and anal swabs, and a nearly three-log reduction in viral replication in the lungs at necropsy. nih.gov

Synergistic and Antagonistic Effects of this compound with Other Compounds in Preclinical Studies

The interaction of nelfinavir with other antiretroviral agents has been investigated in vitro to assess potential for combination therapy. These studies have shown that when combined with reverse transcriptase inhibitors such as zidovudine (B1683550) (ZDV), lamivudine (B182088) (3TC), didanosine (B1670492) (ddI), stavudine (B1682478) (d4T), and dideoxycytidine (ddC), nelfinavir exhibits additive to synergistic antiviral effects. iiarjournals.org

In combination with other protease inhibitors, the effects are more varied. The combination of nelfinavir with ritonavir (B1064) and saquinavir (B1662171) resulted in additive effects. iiarjournals.org However, when combined with indinavir (B1671876), a slightly antagonistic interaction was observed. iiarjournals.org

Combination DrugDrug ClassInteraction with Nelfinavir
Zidovudine (ZDV)Reverse Transcriptase InhibitorAdditive to Synergistic
Lamivudine (3TC)Reverse Transcriptase InhibitorAdditive to Synergistic
Didanosine (ddI)Reverse Transcriptase InhibitorAdditive to Synergistic
Stavudine (d4T)Reverse Transcriptase InhibitorAdditive to Synergistic
Dideoxycytidine (ddC)Reverse Transcriptase InhibitorAdditive to Synergistic
RitonavirProtease InhibitorAdditive
SaquinavirProtease InhibitorAdditive
IndinavirProtease InhibitorSlightly Antagonistic

This table summarizes the observed in vitro interactions between Nelfinavir and other antiretroviral compounds.

Molecular Interactions and Metabolic Pathways of Nelfinavir Mesylate Hydrate

Cytochrome P450 Enzyme Inhibition and Induction by Nelfinavir (B1663628) Mesylate Hydrate (B1144303): Mechanistic Studies

Nelfinavir mesylate hydrate demonstrates significant interactions with the cytochrome P450 (CYP) system, a critical family of enzymes responsible for the metabolism of a vast array of xenobiotics and endogenous compounds. In vitro studies utilizing human liver microsomes have been instrumental in characterizing the selectivity and mechanisms of these interactions.

At therapeutic plasma concentrations (approximately 4 µM), nelfinavir acts as a potent and selective competitive inhibitor of CYP3A4. nih.gov The inhibition of this key enzyme is significant, as CYP3A4 is responsible for the metabolism of a large proportion of clinically used drugs. The inhibitory constant (Ki) for nelfinavir against CYP3A4 activity, specifically testosterone 6β-hydroxylase, has been determined to be 4.8 µM. nih.gov The inhibition of CYP3A4 by nelfinavir is dependent on NADPH, which implies that the inhibitory action requires the catalytic formation of a metabolic intermediate or a stable metabolite. nih.gov Further investigation suggests this intermediate likely coordinates tightly but reversibly to the heme moiety of the P450 enzyme. nih.gov In vivo evidence supports these findings, as nelfinavir administration has been shown to reduce the 24-hour urinary recoveries of 6β-hydroxycortisol, an endogenous marker of CYP3A activity, by an average of 27%. nih.gov

While the primary interaction at therapeutic levels is with CYP3A4, at supratherapeutic concentrations, nelfinavir also exhibits competitive inhibition against other CYP isoforms. These include CYP2D6 (dextromethorphan O-demethylase), CYP2C19 (S-mephenytoin 4-hydroxylase), and CYP1A2 (phenacetin O-deethylase), with Ki values of 68 µM, 126 µM, and 190 µM, respectively. nih.gov Conversely, nelfinavir does not cause appreciable inhibition of CYP2C9, CYP2C8, or CYP2E1 activities. nih.gov

In addition to inhibition, nelfinavir can also act as an inducer of CYP enzymes. oup.com This dual capability for both inhibition and induction creates complex potential drug-drug interactions. oup.com Studies have shown that while nelfinavir significantly decreases hepatic CYP3A activity through inhibition, it does not have the same effect on intestinal CYP3A activity. oup.com

Table 1: In Vitro Inhibition of Human Cytochrome P450 Isoforms by Nelfinavir This table is interactive. You can sort and filter the data.

CYP Isoform Probe Substrate Activity Inhibition Type Ki (µM) Clinical Relevance
CYP3A4 Testosterone 6β-hydroxylase Competitive 4.8 High (at therapeutic concentrations)
CYP2D6 Dextromethorphan O-demethylase Competitive 68 Low (at supratherapeutic concentrations)
CYP2C19 S-mephenytoin 4-hydroxylase Competitive 126 Low (at supratherapeutic concentrations)
CYP1A2 Phenacetin O-deethylase Competitive 190 Low (at supratherapeutic concentrations)
CYP2C9 Tolbutamide 4-hydroxylase Not Appreciable N/A None
CYP2C8 Paclitaxel 6α-hydroxylase Not Appreciable N/A None

| CYP2E1 | Chlorzoxazone 6β-hydroxylase | Not Appreciable | N/A | None |

This compound as a Substrate for Drug Transporters: In Vitro Characterization

This compound interacts with several ATP-binding cassette (ABC) superfamily drug transporters, which function as efflux pumps and play a crucial role in drug disposition and distribution. In vitro studies have established that nelfinavir is a substrate for P-glycoprotein (P-gp, also known as MDR1). nih.gov P-gp is highly expressed in key tissues such as the intestinal epithelium, brain capillary endothelial cells, and renal tubules, where it actively transports substrates out of cells, thereby limiting their absorption and penetration into sanctuary sites like the central nervous system. nih.govacs.org

In addition to being a substrate, nelfinavir also functions as an inhibitor of multiple transport proteins. It has been shown to inhibit the P-gp-dependent efflux of other compounds in various in vitro systems, including Caco-2 and MDCK-II cells. nih.gov Nelfinavir also interacts with and inhibits the Multidrug Resistance-Associated Protein 1 (MRP1). nih.gov Studies using CEM T-lymphocytic cell lines demonstrated that nelfinavir enhanced calcein fluorescence in both MDR1- and MRP1-expressing cells, indicating inhibition of both transporters. nih.gov

Further investigations have revealed that nelfinavir is an effective inhibitor of Breast Cancer Resistance Protein (BCRP), although it appears to be a poor substrate for this transporter in vitro. nih.gov Nelfinavir is also reported to be a potent inhibitor, but a poor substrate, of Organic Cation Transporter 1 (OCT1) and OCT2. nih.gov Moreover, it inhibits the transport mediated by Organic Anion Transporting Polypeptides (OATPs), specifically OATP1B1, OATP1B3, and OATP2B1. nih.gov

Table 2: Interaction of Nelfinavir with Drug Transporters This table is interactive. You can sort and filter the data.

Transporter Nelfinavir Role In Vitro System Finding
P-glycoprotein (P-gp/MDR1) Substrate & Inhibitor Rodent models, Caco-2 cells, MDCK-II cells, CEM cells Limits distribution into CNS nih.gov; Inhibits efflux of other substrates. nih.govnih.gov
MRP1 Inhibitor CEM cells Interacts with and inhibits MRP1 activity. nih.gov
BCRP Inhibitor (Poor Substrate) Not specified Effective inhibitor of BCRP-mediated transport. nih.gov
OATP1B1 Inhibitor CHO cells Inhibits OATP1B1-mediated transport. nih.gov
OATP1B3 Inhibitor CHO cells Inhibits OATP1B3-mediated transport. nih.gov
OATP2B1 Inhibitor Caco-2 cells Inhibits OATP2B1-mediated transport. nih.gov

| OCT1 / OCT2 | Inhibitor (Poor Substrate) | Not specified | Potent inhibitor of OCT1- and OCT2-mediated transport. nih.gov |

Metabolite Identification and Characterization of this compound in Preclinical Systems

The metabolism of nelfinavir is mediated by multiple cytochrome P450 enzymes, leading to the formation of one major and several minor oxidative metabolites. nih.gov In preclinical and clinical systems, unchanged nelfinavir constitutes the majority (82-86%) of the total plasma radioactivity following an oral dose. nih.gov

The most abundant circulating metabolite is identified as M8 (AG1402). nih.gov The formation of M8 involves the hydroxylation of the parent nelfinavir molecule on its t-butylamide group. nih.gov In vitro experiments using human liver microsomes and cDNA-expressed CYP isoforms have shown that the formation of M8 is specifically mediated by CYP2C19. nih.gov A less abundant circulating metabolite, M1 (AG1365), is also formed, likely through 4'-hydroxylation on the benzamide (B126) moiety. nih.gov In vitro studies indicate that CYP3A4 is responsible for other prominent metabolic pathways of nelfinavir, distinct from the formation of M8. nih.gov

Table 3: Major Metabolites of Nelfinavir in Preclinical Systems This table is interactive. You can sort and filter the data.

Metabolite ID Biotransformation Mediating Enzyme Relative Abundance Antiviral Activity
M8 (AG1402) Hydroxylation of t-butylamide group CYP2C19 Major Comparable to parent drug nih.gov

| M1 (AG1365) | 4'-hydroxylation of benzamide moiety | Not specified | Minor | Not specified |

This compound's Influence on Endogenous Metabolic Pathways

Beyond its role in drug metabolism, this compound has been shown to exert significant influence on endogenous metabolic pathways, particularly those related to glucose and lipid metabolism.

In vitro studies using differentiated 3T3-L1 adipocytes have demonstrated that nelfinavir can induce a state of insulin resistance. drugbank.com Exposure to nelfinavir impairs insulin-stimulated glucose uptake, an effect attributed to impaired translocation of the GLUT4 glucose transporter to the cell surface. drugbank.com This effect was observed at nelfinavir concentrations greater than 10 µM, with an EC50 of 20 µM. drugbank.com

In the same cellular model, nelfinavir was found to increase basal lipolysis. drugbank.com A significant enhancement in the release of basal glycerol and free fatty acids was observed with nelfinavir concentrations as low as 5 µM. drugbank.com Potential mechanisms underlying these metabolic effects include impaired insulin stimulation of protein kinase B Ser 473 phosphorylation and a decreased expression of perilipin, a key regulator of lipolysis. drugbank.com

Furthermore, nelfinavir's potent inhibition of CYP3A4 has direct consequences for endogenous steroid metabolism. As previously noted, nelfinavir treatment reduces the urinary excretion of 6β-hydroxycortisol, a major cortisol metabolite produced by CYP3A4. nih.gov This demonstrates a clear interaction with and disruption of the normal metabolic pathway for endogenous cortisol.

Advanced Analytical Methodologies for Nelfinavir Mesylate Hydrate Research

Chromatographic Techniques for Separation and Quantification of Nelfinavir (B1663628) Mesylate Hydrate (B1144303) in Research Samples (e.g., cell lysates, animal tissues)

Chromatographic methods are the cornerstone for the quantitative analysis of nelfinavir and its metabolites in complex biological samples. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most widely adopted techniques due to their high resolution, sensitivity, and specificity. jfda-online.com

HPLC with ultraviolet (UV) detection is a robust and reliable technique for quantifying nelfinavir in various biological fluids. jfda-online.com Several methods have been developed and validated for this purpose. A common approach involves protein precipitation or liquid-liquid extraction to isolate the drug from the biological matrix, followed by separation on a reverse-phase column. nih.govnih.gov

For instance, a validated HPLC method for determining nelfinavir in human plasma utilizes a C18 analytical column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724) mixture (58:42, v/v). nih.govnih.gov Detection is typically performed at a wavelength of 220 nm. nih.govnih.gov This method has demonstrated linearity over a concentration range of 0.0300 to 10 µg/mL. nih.gov The extraction recovery for nelfinavir using techniques like ethyl acetate-acetonitrile extraction has been reported to be between 83.0% and 92.4%. nih.gov Another simultaneous assay for multiple protease inhibitors, including nelfinavir, employed a C4 column with an acetonitrile and ammonium (B1175870) formate (B1220265) buffer mobile phase, with detection at 218 nm. nih.gov

The selection of chromatographic conditions can be tailored to achieve specific analytical goals, such as improving resolution from endogenous interferences or accommodating simultaneous analysis of metabolites.

Table 1: Examples of HPLC Methods for Nelfinavir Analysis

Parameter Method 1 nih.gov Method 2 nih.gov Method 3 nih.gov Method 4
Column Reverse-phase C18 Keystone BetaBasic C4 CN column Grace Smart C18
Mobile Phase 25 mM NaH₂PO₄ buffer (pH 3.4) : Acetonitrile (58:42, v/v) Acetonitrile : 50 mM Ammonium formate (pH 4.1) (52:48, v/v) Acetonitrile : 25 mM NH₄H₂PO₄ (pH 3.4) (40:60, v/v) Acetonitrile : 25 mM KH₂PO₄ (pH 3.2) (50:50, v/v)
Flow Rate Not specified 0.5 mL/min 1.0 mL/min 1.0 mL/min
Detection UV at 220 nm UV at 218 nm UV at 210 nm UV at 254 nm

| Sample Type | Human Plasma | Human Plasma | Bulk drug, Formulations | Not specified |

For enhanced sensitivity and specificity, particularly when measuring low concentrations or analyzing multiple analytes simultaneously, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. mdpi.com This technique is instrumental in preclinical studies for the simultaneous quantification of nelfinavir and its active metabolite, M8. nih.gov

A validated LC-MS/MS assay can accurately measure concentrations of nelfinavir, M1, and M8 in plasma, with validated ranges from 20 to 3,000 ng/mL for the parent drug. nih.gov Sample preparation for LC-MS/MS analysis often involves a simple protein precipitation step with acetonitrile. nih.gov The high selectivity of tandem mass spectrometry is achieved by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. For nelfinavir, the transition of m/z 568.4 → 330.0 is commonly used for quantification. nih.gov The development of ultra-high performance liquid chromatography (UHPLC)-MS/MS methods further enhances throughput and sensitivity. mdpi.com

Table 2: LC-MS/MS Parameters for Nelfinavir Quantification

Parameter Value Reference
Ionization Mode Positive nih.gov
Precursor Ion (m/z) 568.4 nih.gov
Product Ion (m/z) 330.0 nih.gov
Linear Range (Low) 5 - 1,000 ng/mL nih.gov
Linear Range (High) 1,000 - 10,000 ng/mL nih.gov

Spectroscopic Methods for Structural Analysis and Quantification in Research

Spectroscopic techniques, particularly UV-Visible spectrophotometry, offer a rapid and cost-effective means for the quantification of nelfinavir mesylate in bulk or simple formulations, which is useful in the early stages of research. researchgate.netsphinxsai.com These methods are based on the principle that the drug absorbs light at a specific wavelength.

For nelfinavir mesylate in methanol, the maximum absorbance (λmax) is observed at approximately 254 nm. researchgate.netsphinxsai.com Derivative spectrophotometry can also be employed to enhance resolution from excipients, with a first-order derivative peak at 247 nm and a second-order peak at 233 nm. researchgate.netsphinxsai.com Another approach is difference spectrophotometry, which measures the absorbance difference of the compound in acidic and basic media, showing characteristic peaks at 214 nm and 236 nm for nelfinavir. ijrpns.com These methods have been shown to obey Beer's law over concentration ranges suitable for quality control analysis. researchgate.netsphinxsai.comijrpns.com While powerful for quantification in simpler matrices, their application in complex biological samples like cell lysates or tissues is limited due to significant interference from endogenous molecules. More advanced techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy, often coupled with chemometrics, have potential for the analysis of active pharmaceutical ingredients and could be adapted for specific research applications. jfda-online.com

Table 3: UV Spectrophotometric Methods for Nelfinavir Mesylate Quantification

Method Solvent / Medium Wavelength (λmax) Linear Range
Zero-Order UV researchgate.netsphinxsai.com Methanol 254 nm 10-50 µg/mL
First-Order Derivative researchgate.netsphinxsai.com Methanol 247 nm 10-50 µg/mL
Second-Order Derivative researchgate.netsphinxsai.com Methanol 233 nm 10-50 µg/mL

Bioanalytical Method Validation for Preclinical Research Samples Containing Nelfinavir Mesylate Hydrate

The validation of bioanalytical methods is a critical regulatory requirement to ensure the reliability and reproducibility of quantitative data from preclinical studies. nih.govau.dk The validation process demonstrates that an analytical method is suitable for its intended purpose by assessing several key performance characteristics. au.dk

Key validation parameters include:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, or concomitant medications. gmp-compliance.org

Accuracy: The closeness of the mean test results to the true concentration of the analyte. gmp-compliance.org The mean value should generally be within ±15% of the nominal value. gmp-compliance.orgeuropa.eu

Precision: The agreement among a series of measurements. It is expressed as the coefficient of variation (CV) and should not exceed 15% for replicate analyses. gmp-compliance.orgeuropa.eu For both accuracy and precision, the limit at the lower limit of quantification (LLOQ) is relaxed to ±20%. gmp-compliance.orgeuropa.eu

Calibration Curve: This demonstrates the relationship between the instrument response and the known concentration of the analyte. gmp-compliance.org A minimum of six non-zero concentration points should be used to construct the curve. nih.gov

Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov

Recovery: The extraction efficiency of the analytical method, determined by comparing the analytical response from an extracted sample with the response from a non-extracted standard solution. nih.gov

Stability: The chemical stability of the analyte in the biological matrix under specific conditions and for given time periods, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. nih.gov

Validated methods for nelfinavir have been reported with high accuracy and precision. For example, an LC-MS/MS assay demonstrated accuracy within 10% of theoretical values and reproducibility within 15%. nih.gov An HPLC-UV method was validated under Good Laboratory Practice (GLP) conditions, showing a limit of quantification of 40-50 µg/L and within-run accuracy of 6-8%. nih.govnih.gov

Table 4: Bioanalytical Method Validation Parameters and Typical Acceptance Criteria

Parameter Description General Acceptance Criteria
Accuracy Closeness of determined value to nominal concentration. Mean value within ±15% of nominal value (±20% at LLOQ). gmp-compliance.orgeuropa.eu
Precision Agreement between replicate measurements. Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ). gmp-compliance.orgeuropa.eu
Selectivity No significant interfering peaks at the analyte's retention time. Response of interfering peaks < 20% of LLOQ. researchgate.net
LLOQ Lowest quantifiable concentration. Must be determined with acceptable accuracy (±20%) and precision (≤ 20%). gmp-compliance.orgeuropa.eu
Recovery Efficiency of analyte extraction from the matrix. Should be consistent, precise, and reproducible. nih.gov

| Stability | Analyte stability under various storage and handling conditions. | Analyte concentration should remain within ±15% of the initial concentration. nih.gov |

Novel Research Applications and Target Exploration for Nelfinavir Mesylate Hydrate

Repurposing Nelfinavir (B1663628) Mesylate Hydrate (B1144303) for Antineoplastic Research: Mechanistic Insights

Nelfinavir, an inhibitor of the human immunodeficiency virus (HIV) protease, has demonstrated significant anti-cancer effects in numerous preclinical studies. nih.govmdpi.com Its activity against cancer cells is not due to its original antiviral mechanism but rather through off-target effects on various cellular pathways crucial for tumor growth and survival. nih.govspandidos-publications.com The multifaceted anti-neoplastic action of nelfinavir involves the induction of the unfolded protein response (UPR), inhibition of the proteasome, and modulation of key oncogenic signaling pathways. nih.goviiarjournals.org

Inhibition of Proteasome Activity

The ubiquitin-proteasome system is a critical component of cellular protein homeostasis, and its inhibition is a validated strategy in cancer therapy. Nelfinavir has been shown to interfere with this system through multiple mechanisms. Research has demonstrated that nelfinavir can inhibit the chymotrypsin-like activity of the proteasome in multiple myeloma (MM) cells. nih.gov This inhibition leads to an accumulation of ubiquitinated proteins, a hallmark of proteasome dysfunction. nih.gov

Studies have reported that nelfinavir can decrease the activity of both the 26S and 20S proteasome complexes. nih.gov Furthermore, there is evidence to suggest that nelfinavir may also suppress the synthesis of new proteasomes by inhibiting the transcription factor TCF11/Nrf1, which is a key regulator of proteasome gene expression. nih.govnih.gov By targeting the DDI2 protease, which is involved in the activation of TCF11/Nrf1, nelfinavir can block the compensatory "bounce-back" response that often leads to resistance to other proteasome inhibitors. nih.govscispace.com This dual action of inhibiting existing proteasomes and preventing the synthesis of new ones makes nelfinavir a compound of interest in overcoming resistance to standard proteasome inhibitor therapies in cancers like multiple myeloma. nih.govscispace.com

Table 1: Effects of Nelfinavir on Proteasome Activity in Cancer Cells
Cancer Cell TypeObserved EffectMechanismReference
Multiple Myeloma (U266)Inhibition of chymotrypsin-like activity, enhanced ubiquitinationDirect inhibition of proteasome nih.gov
Hematologic Cancers (Patient PBMCs)Moderate decrease in β2 and β1/β5 activitiesDirect inhibition of proteasome subunits nih.gov
Human Red Blood CellsDecreased 26S and 20S proteasome activityDirect inhibition of proteasome complexes nih.gov
Multiple MyelomaInhibition of TCF11/Nrf1-driven proteasome recoveryInhibition of DDI2 protease, leading to reduced TCF11/Nrf1 processing nih.gov

Modulation of Oncogenic Signaling Pathways and Cell Cycle Control

Nelfinavir exerts significant control over cancer cell proliferation by modulating critical oncogenic signaling pathways and interfering with cell cycle progression. nih.govf1000research.com A primary target of nelfinavir's anti-cancer activity is the PI3K/Akt signaling pathway, which is frequently hyperactivated in many human cancers and contributes to resistance to conventional therapies. nih.govnih.gov Nelfinavir has been shown to downregulate the phosphorylation of Akt, a key downstream effector of the PI3K pathway, thereby inhibiting its activity. nih.govaacrjournals.orgresearchgate.net This inhibition of Akt signaling can lead to reduced cell proliferation, angiogenesis, and increased apoptosis. aacrjournals.orgresearchgate.net

Another crucial mechanism is the induction of endoplasmic reticulum (ER) stress and the subsequent unfolded protein response (UPR). nih.govmdpi.comnih.gov Nelfinavir's interference with protein folding and processing in the ER leads to the accumulation of misfolded proteins, triggering the UPR. nih.gov This response involves the activation of signaling pathways aimed at restoring ER homeostasis, but when the stress is prolonged and severe, it switches to a pro-apoptotic program. nih.gov Key markers of ER stress, such as the phosphorylation of eukaryotic initiation factor 2α (eIF2α) and increased expression of ATF3, ATF4, and CHOP, are consistently observed in nelfinavir-treated cancer cells. nih.govnih.gov

In terms of cell cycle control, nelfinavir has been reported to induce cell cycle arrest at different phases, depending on the cancer cell type. nih.gov In some cancer cell lines, it causes a G1 phase arrest, while in others, it leads to an accumulation of cells in the G2/M phase. nih.gov This cell cycle arrest is often accompanied by a reduction in the levels of key cell cycle regulatory proteins, including various cyclins (A, B, D3) and cyclin-dependent kinases (CDK1, CDK2). nih.govbioscientifica.com The expression of cell cycle inhibitors like p21 and p27kip1 can also be increased following nelfinavir treatment. nih.govnih.gov

Table 2: Modulation of Signaling Pathways and Cell Cycle by Nelfinavir
Pathway/ProcessKey Molecules AffectedEffect of NelfinavirCancer TypeReference
PI3K/Akt SignalingPhospho-Akt (Ser473)DownregulationHead and Neck, Prostate, Lung nih.govnih.govaacrjournals.org
ER Stress/UPRp-eIF2α, ATF3, ATF4, CHOP, GRP78UpregulationLung, Breast, Prostate, Ovarian nih.govnih.govnih.gov
mTOR PathwayPhospho-S6, SESN2Inhibition of mTOR activation, Upregulation of SESN2Small-cell Lung Cancer, T-cell Acute Lymphoblastic Leukemia iiarjournals.orgspandidos-publications.com
Cell Cycle ControlCyclins A, B, D3; CDK1, CDK2; p21, p27kip1Downregulation of cyclins/CDKs, Upregulation of p21/p27Ovarian, Leukemia, Cervical, Thyroid nih.govnih.govbioscientifica.com

Nelfinavir Mesylate Hydrate in Research on Other Viral Infections (e.g., SARS-CoV-2, MERS-CoV)

The repurposing of existing drugs has been a critical strategy in responding to emerging viral threats. Nelfinavir, with its known antiviral properties, has been investigated for its potential activity against coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Middle East Respiratory Syndrome Coronavirus (MERS-CoV). news-medical.netnih.gov

In vitro studies have demonstrated that nelfinavir can potently inhibit the replication of SARS-CoV-2. biorxiv.orgresearchgate.net The proposed mechanism of action involves the inhibition of the viral main protease (Mpro or 3CLpro), an enzyme essential for processing viral polyproteins and subsequent viral replication. news-medical.netnih.gov Docking simulations have predicted that nelfinavir can bind to the active site of the SARS-CoV-2 main protease. nih.gov Time-of-addition experiments suggest that nelfinavir acts at a post-entry step of the viral life cycle. biorxiv.org

In a Syrian hamster model of SARS-CoV-2 infection, while nelfinavir did not demonstrate a reduction in viral load in the lungs, it did lead to a significant improvement in virus-induced lung pathology. nih.gov This suggests that nelfinavir may have immunomodulatory effects that contribute to a more favorable disease outcome. nih.gov Combination studies have also explored the synergistic or additive effects of nelfinavir with other antiviral agents like remdesivir. nih.govbiorxiv.org

Research has also identified nelfinavir as a potential therapeutic option for MERS-CoV infections through screening of FDA-approved drugs. nih.gov

Table 3: In Vitro Anti-SARS-CoV-2 Activity of Nelfinavir
ParameterValueReference
EC501.13 µM biorxiv.orgbiorxiv.org
EC901.76 µM biorxiv.org
Proposed MechanismInhibition of SARS-CoV-2 main protease (3CLpro) news-medical.netnih.gov
Stage of ActionPost-entry biorxiv.org

Potential of this compound as a Tool Compound in Cellular Biology Research

Given its well-characterized inhibitory effects on multiple, distinct cellular pathways, this compound serves as a valuable tool compound for basic research in cellular biology. Its ability to simultaneously modulate proteasome activity, induce ER stress, and inhibit the PI3K/Akt/mTOR signaling cascade allows researchers to probe the interplay between these fundamental cellular processes. nih.goviiarjournals.orgresearchgate.netcellsignal.com

For instance, nelfinavir can be used to study the cellular consequences of proteasome inhibition in various contexts, distinct from peptide-based inhibitors like bortezomib. Its unique chemical structure and potential off-targets may reveal novel aspects of proteasome biology and its regulation. nih.gov Similarly, its consistent induction of the UPR makes it a useful pharmacological agent to investigate the mechanisms of ER stress sensing and signaling, and how cells decide between pro-survival and pro-apoptotic outcomes. nih.govnih.gov

By inhibiting the PI3K/Akt pathway, nelfinavir can help dissect the roles of this signaling nexus in cell growth, metabolism, and survival. nih.gov The compound's ability to weakly inhibit multiple protein kinases provides a model for studying the effects of polypharmacology, where the therapeutic or biological effect arises from the collective impact of modest interactions with several targets rather than potent inhibition of a single target. plos.orgsciencedaily.com This makes it a useful tool for chemical systems biology approaches to understand complex cellular networks. plos.org

Design and Synthesis of this compound-Based Probes for Target Engagement Studies

To further elucidate the complex mechanism of action of nelfinavir and to identify its full spectrum of molecular targets, the design and synthesis of nelfinavir-based chemical probes are essential. Such probes can be instrumental in target engagement and validation studies. Rational modifications to the nelfinavir scaffold can be made to incorporate reporter tags, such as fluorophores, biotin, or photo-crosslinkable moieties, while aiming to retain the biological activity of the parent compound. nih.gov

Computational methods, including molecular dynamics simulations and binding free energy calculations, can guide the design of these probes. nih.govresearchgate.net These approaches can help predict how modifications to the nelfinavir structure will affect its binding to known targets, like the HIV protease, and potential off-targets, such as various human protein kinases. plos.orgnih.gov The goal is to create derivatives that can be used in techniques like affinity chromatography, fluorescence microscopy, or chemical proteomics to pull down and identify binding partners from cell lysates or to visualize the subcellular localization of target engagement.

The development of such probes would be invaluable for definitively identifying the direct binders of nelfinavir that are responsible for its antineoplastic and other biological effects, thereby providing a clearer roadmap for the development of next-generation therapeutics inspired by its polypharmacological profile. semanticscholar.orgnih.gov

Future Directions and Emerging Research Avenues for Nelfinavir Mesylate Hydrate

Computational Modeling and Simulation of Nelfinavir (B1663628) Mesylate Hydrate (B1144303) Interactions (e.g., Molecular Dynamics, Docking)

Computational modeling and simulation have become indispensable tools in elucidating the molecular interactions of Nelfinavir Mesylate Hydrate. These in silico methods provide detailed insights into the drug's binding mechanisms, potential resistance pathways, and opportunities for rational drug design. Molecular docking and molecular dynamics (MD) simulations are at the forefront of this research, enabling scientists to predict and analyze the binding of nelfinavir to its targets at an atomic level. acs.orgmdpi.comnih.gov

Molecular docking is frequently employed to predict the preferred orientation and binding affinity of nelfinavir when it interacts with a target protein. mjbas.com For instance, docking studies have been used to compare the binding affinity of modified nelfinavir ligands to the HIV-1 protease enzyme, with results indicating that modifications can enhance binding energy. mjbas.com One study reported a binding affinity of -10 kcal/mol for an unmodified nelfinavir ligand, which increased to -10.1 kcal/mol for a modified version. mjbas.com These studies often identify key amino acid residues involved in the interaction, such as hydrogen bonds formed with Glu166, Gln189, and Gln192 of the COVID-19 main protease (Mpro). researchgate.net

Following docking, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of the nelfinavir-protein complex over time. rsc.orgnih.gov MD simulations provide a more realistic representation of the biological environment, accounting for the flexibility of both the drug and the target protein. nih.gov These simulations can reveal conformational changes in the protein upon nelfinavir binding and help to understand mechanisms of drug resistance caused by mutations. rsc.org For example, MD simulations have been used to investigate how mutations in HIV-1 protease affect the binding of nelfinavir, showing that alterations in the active site can weaken inhibitor binding. rsc.org

To further refine these predictions, binding free energy calculations, such as the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, are often integrated with MD simulations. plos.orgnih.gov This approach provides a more accurate estimation of binding affinity by considering solvation effects. nih.gov Combining these computational techniques allows for a comprehensive analysis of nelfinavir's interactions, guiding the development of more potent and specific inhibitors. mdpi.com A novel procedure combining docking, MD, and fragment molecular orbital (FMO) calculations has also been developed to more accurately predict the binding pose and affinity of nelfinavir to its targets. acs.orgnih.gov

Study FocusComputational Method(s)Target ProteinKey Findings
Modified Nelfinavir Affinity Molecular DockingHIV-1 ProteaseModified nelfinavir ligand showed a higher binding affinity (-10.1 kcal/mol) compared to the unmodified ligand (-10 kcal/mol). mjbas.com
SARS-CoV-2 Interaction Molecular DockingSARS-CoV-2 Main Protease (Mpro/6LU7)Nelfinavir forms hydrogen bonds with key residues Glu166, Gln189, and Gln192. researchgate.net
Drug Resistance Mechanism Molecular Dynamics (MD) SimulationsHIV-1 Protease (Wild Type and G48T/L89M mutant)Mutations cause an increase in the active site volume, leading to weaker binding of nelfinavir. rsc.org
Binding of Stereoisomers Molecular Docking, MD Simulations, MM/GBSACoronavirus Main ProteaseThe RSRSR stereoisomer of nelfinavir demonstrated the strongest binding strength and stability. nih.gov
Comprehensive Binding Prediction Docking, MD Simulations, Fragment Molecular Orbital (FMO) CalculationsSARS-CoV-2 Main Protease (Mpro)A multi-step computational procedure was established to accurately rank and predict the binding poses and energy of nelfinavir. acs.orgnih.gov

Application of Omics Technologies to this compound Research (e.g., Proteomics, Metabolomics)

Omics technologies, which allow for the large-scale study of biological molecules, are providing new perspectives on the mechanisms of action and effects of nelfinavir. cellbiopharm.comfrontiersin.orgmdpi.com Proteomics and metabolomics, in particular, are uncovering novel protein interactions and metabolic pathways affected by the drug.

Proteomics: Proteomic approaches are used to identify the full complement of proteins that interact with nelfinavir within a cell. One powerful technique is proteome-wide affinity purification, which has been used to isolate nelfinavir-interacting proteins. nih.gov A significant study using this method in multiple myeloma cells found that nelfinavir has multiple activity-specific binding partners that are embedded in the lipid bilayers of the mitochondria and the endoplasmic reticulum. nih.gov This finding suggests that nelfinavir's anticancer activity may be linked to its ability to disrupt the function of these organelles by altering the composition and fluidity of their membranes. nih.gov Such studies help to identify "off-targets" that may contribute to both the therapeutic and adverse effects of the drug.

Metabolomics: Metabolomics research focuses on identifying and quantifying the metabolic products of nelfinavir in the body. Studies in humans have identified several circulating metabolites in plasma after oral administration of nelfinavir. nih.gov The parent drug, nelfinavir, is the most abundant species. nih.gov However, a major active metabolite, known as M8 (hydroxy-t-butylamide metabolite), has been identified at significant concentrations. nih.govresearchgate.net Another metabolite, M1 (3′-methoxy-4′-hydroxynelfinavir), is found at lower levels. nih.gov

Omics ApplicationKey Findings
Proteomics Identified multiple nelfinavir-binding proteins located in the membranes of the mitochondria and endoplasmic reticulum. nih.gov
Metabolomics Identified major circulating metabolites in human plasma, primarily the active M8 metabolite and the less active M1 metabolite. nih.govresearchgate.net
Metabolite Activity The M8 metabolite demonstrated in vitro antiviral activity comparable to the parent nelfinavir drug. nih.gov

Advanced Drug Delivery Systems for this compound in Preclinical Research (focused on experimental methodology enhancement)

To overcome challenges such as poor bioavailability and off-target toxicity, researchers are developing advanced drug delivery systems for nelfinavir. nih.govscienceopen.com These systems aim to improve the therapeutic efficacy of the drug by enabling targeted delivery and controlled release. ajprjournal.comgenesispub.org Preclinical research is heavily focused on enhancing experimental methodologies through the use of nanocarriers like nanoparticles and liposomes. preprints.orgmdpi.com

Nanoparticles: A primary focus has been the encapsulation of nelfinavir into biodegradable polymeric nanoparticles. nih.gov Poly(lactic-co-glycolic acid) (PLGA) is a commonly used polymer for this purpose due to its biocompatibility and ability to provide sustained drug release. nih.govajprjournal.com The main objective of formulating nelfinavir as nanoparticles is to prolong its circulation time, enhance its penetration into target tissues like tumors, and reduce its toxicity to healthy cells. nih.govajprjournal.com

In preclinical studies, nelfinavir-loaded PLGA nanoparticles have been successfully formulated and characterized. For example, one study reported the development of nanoparticles with a particle size of approximately 191 nm and a drug entrapment efficiency of about 30%. nih.gov These nanoparticles were shown to be more effective at inhibiting the proliferation of non-small cell lung cancer cells compared to the free drug. nih.gov Furthermore, ex-vivo studies demonstrated that the nanoparticulate formulation had a greater ability to penetrate solid tumors. nih.gov The methodology often involves techniques like double emulsion/solvent evaporation or nanoprecipitation to create the drug-loaded nanoparticles. nih.govajprjournal.com

Liposomes: Liposomes, which are vesicles composed of lipid bilayers, represent another promising platform for delivering nelfinavir and other protease inhibitors. mdpi.commdpi.com Their structure allows them to encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and controlling their release. preprints.org While specific preclinical studies on nelfinavir-loaded liposomes are emerging, the technology is well-established for other antiviral drugs and is being explored for nelfinavir to improve its pharmacokinetic profile and target it to specific cellular reservoirs of viruses. mdpi.comchapman.edu

Delivery SystemMethodology EnhancementPreclinical Findings
PLGA Nanoparticles Encapsulation via double emulsion/solvent evaporation or nanoprecipitation to achieve controlled release and targeted delivery. nih.govajprjournal.comEnhanced inhibition of cancer cell proliferation and increased tumor penetration compared to free nelfinavir. nih.gov
Liposomes Encapsulation within lipid vesicles to improve drug stability and modify pharmacokinetic properties. preprints.orgmdpi.comExplored as a strategy to deliver protease inhibitors across biological barriers and to specific cell types. mdpi.comchapman.edu

Integration of this compound Research with Systems Biology Approaches

Systems biology offers a holistic approach to understanding the effects of nelfinavir by integrating computational and experimental data to model complex biological networks. plos.orgnih.gov This is particularly important for a drug like nelfinavir, which has been shown to have pleiotropic effects beyond its primary role as an HIV-1 protease inhibitor, including significant anti-cancer activity. plos.orgmdpi.com

A key application of systems biology in nelfinavir research is the identification of "off-targets"—proteins other than the intended target that the drug can bind to and modulate. nih.gov Researchers have developed structural proteome-wide pipelines that combine molecular modeling with biological network analysis to predict and validate these off-targets. plos.orgnih.gov This "chemical systems biology" approach involves several steps:

Molecular Simulation: Using techniques like molecular dynamics and MM/GBSA free energy calculations to assess the binding of nelfinavir to a wide range of human proteins. plos.org

Binding Site Comparison: Identifying structural similarities between the nelfinavir-binding pocket of HIV-1 protease and pockets in other human proteins. nih.gov

Biological Network Analysis: Mapping the identified off-targets onto known biological pathways to understand the systemic impact of these interactions. plos.org

This integrated approach has successfully predicted that nelfinavir can inhibit multiple members of the protein kinase superfamily, which are crucial regulators of cellular processes involved in cancer development and progression. plos.orgnih.gov These computational predictions have been supported by subsequent kinase activity assays, providing a molecular basis for nelfinavir's broad-spectrum anti-cancer effects. plos.org By understanding this polypharmacology—the ability of a single drug to interact with multiple targets—systems biology provides a powerful framework for drug repositioning and for designing optimized therapies with targeted polypharmacological profiles. plos.orgnih.govnih.gov

Q & A

Q. What is the mechanism of action of nelfinavir mesylate hydrate in inhibiting HIV protease, and how is this determined experimentally?

this compound selectively inhibits HIV-1 protease by binding to the enzyme's active site, preventing cleavage of the viral gag-pol polyprotein. This results in noninfectious viral particles. Experimental determination involves enzyme inhibition assays (e.g., fluorescence resonance energy transfer assays) and cell culture models monitoring viral replication via Western blotting for unprocessed gag proteins . Dose-response curves and IC50 values are critical for quantifying inhibitory potency.

Q. How should researchers design in vitro experiments to evaluate the cytotoxicity and efficacy of this compound?

Key steps include:

  • Dose selection : Based on solubility (DMSO stock solutions diluted in culture media) and prior dose-response data (e.g., IC50 values from Tsc2MEFs) .
  • Cell lines : Use validated models (e.g., HIV-infected T-cell lines or SARS-CoV-2-infected Vero cells) .
  • Controls : Include untreated cells, vehicle controls (DMSO), and positive controls (e.g., ritonavir for HIV protease inhibition) .

Q. What analytical methods are recommended for quantifying this compound purity and stability in pharmaceutical formulations?

  • HPLC : Utilize C18 columns with mobile phases like acetonitrile-phosphate buffer, validated for specificity, linearity, and precision .
  • HPTLC : Stability-indicating methods using silica gel plates and UV detection at 254 nm .
  • UV-Vis spectrophotometry : Differential methods for simultaneous quantification with other compounds (e.g., quercetin) .

Advanced Research Questions

Q. How can researchers assess the inhibitory activity of this compound against viral proteases using surface plasmon resonance (SPR) or localized SPR (LSPR)?

  • Assay design : Immobilize HIV-1 protease substrate peptides on gold surfaces via cysteine residues. Cleavage by protease releases magnetic beads, detected via SPR/LSPR signal shifts .
  • Validation : Compare inhibition with clinical inhibitors (e.g., saquinavir) and quantify IC50 values .

Q. What methodologies are used to investigate this compound’s potential as a repurposed drug for SARS-CoV-2?

  • Virtual screening : Molecular docking to SARS-CoV-2 S2 subunit or 3CLpro protease .
  • In vitro assays : Measure inhibition of viral replication in Vero E6 cells using plaque reduction neutralization tests .
  • Synergy studies : Combine with remdesivir or cobicistat; quantify synergy via Chou-Talalay combination indices .

Q. How can contradictory data between in vitro efficacy and in vivo limitations (e.g., poor CNS penetration) be reconciled?

  • PK/PD modeling : Use microdose studies (e.g., 14C-nelfinavir in humans) to assess bioavailability and tissue distribution .
  • CYP modulation : Co-administer CYP3A4 inhibitors (e.g., ritonavir) to enhance plasma concentrations .

Q. What strategies optimize the pharmacokinetic profile of this compound for enhanced CNS delivery?

  • Nanoparticle formulations : Liposomal encapsulation to bypass P-glycoprotein efflux in the blood-brain barrier .
  • Pro-drug derivatives : Modify chemical structure to improve solubility and reduce CYP-mediated metabolism .

Q. How should researchers design studies to evaluate synergistic effects of this compound with other agents (e.g., salinomycin or remdesivir)?

  • Dose-response matrices : Test multiple concentration ratios to calculate combination indices .
  • Mechanistic complementarity : Pair agents targeting different pathways (e.g., viral entry vs. replication) .

Q. What methodologies identify and mitigate off-target effects of this compound in long-term studies?

  • Transcriptomics/proteomics : Profile cellular pathways (e.g., apoptosis, ER stress) post-treatment .
  • CYP inhibition assays : Screen for drug-drug interactions using human liver microsomes .

Q. How can researchers address this compound resistance mechanisms in HIV or SARS-CoV-2?

  • Genotypic analysis : Sequence viral protease genes to identify mutations (e.g., D30N in HIV) .
  • Structure-activity studies : Modify nelfinavir analogs to restore binding affinity to mutated proteases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.